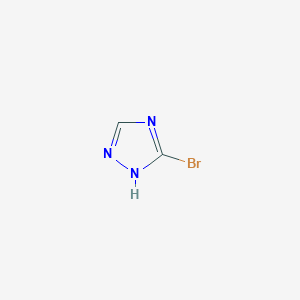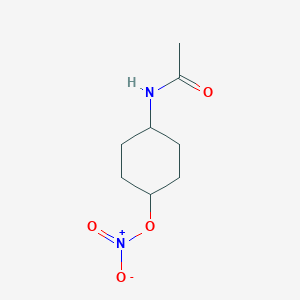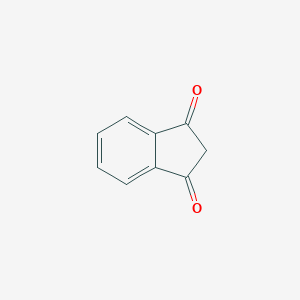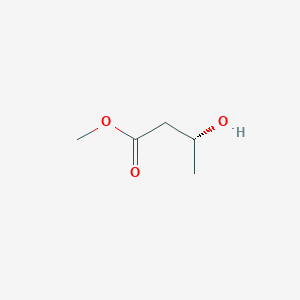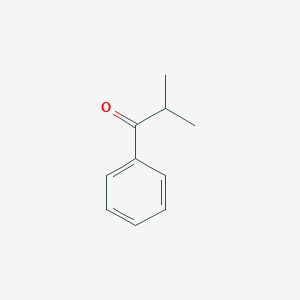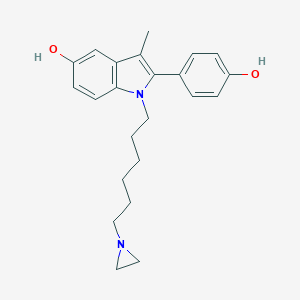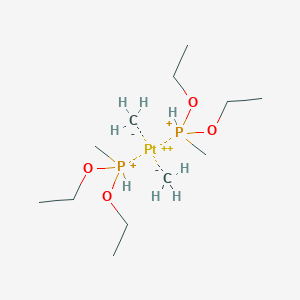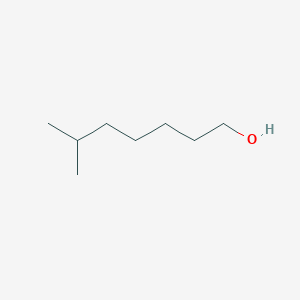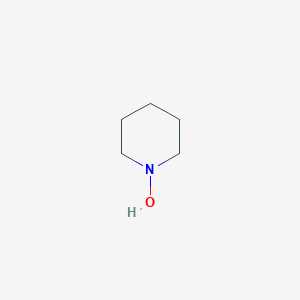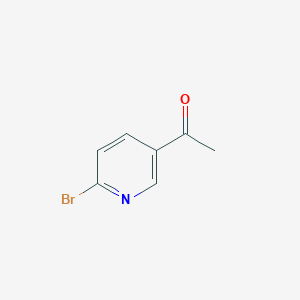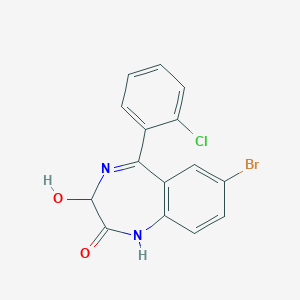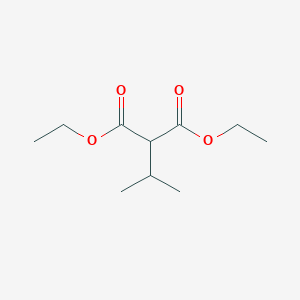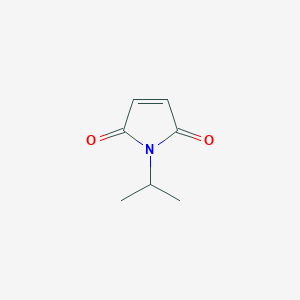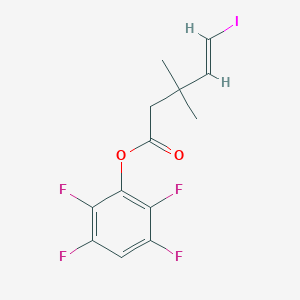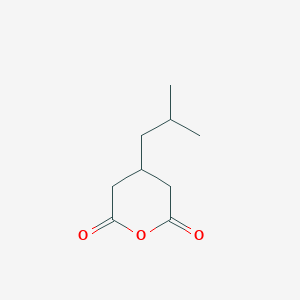
3-异丁基戊二酸酐
概述
描述
3-Isobutylglutaric anhydride, with the chemical formula C10H14O3 and CAS registry number 185815-59-2, is a compound known for its applications in the field of organic synthesis . This white crystalline solid is characterized by its anhydride functional group and is commonly used as a reagent for the preparation of various derivatives . It is often employed in the synthesis of pharmaceutical intermediates and can also be utilized in the production of polymers and resins .
科学研究应用
3-Isobutylglutaric anhydride is widely used in scientific research, particularly in the fields of organic synthesis and pharmaceutical development. It serves as a key intermediate in the synthesis of pregabalin, a medication used for treating epilepsy and neuropathic pain. Additionally, it is employed in proteomics research for protein modification or labeling for further analysis using techniques like mass spectrometry. The compound’s versatility makes it an invaluable tool for researchers in various scientific disciplines.
作用机制
Target of Action
3-Isobutylglutaric anhydride is primarily used as an intermediate in the synthesis of (S)-Pregabalin . (S)-Pregabalin is a γ-amino butyric acid (GABA) analogue and has been found to activate L-glutamic acid decarboxylase (GAD) . GAD is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2 .
Mode of Action
It is known that it is converted into 3-isobutylglutaric acid, which is then used in the synthesis of (s)-pregabalin . (S)-Pregabalin, in turn, activates GAD, promoting the production of GABA .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Isobutylglutaric anhydride is the GABAergic pathway . By contributing to the synthesis of (S)-Pregabalin, it indirectly increases the production of GABA, one of the brain’s major inhibitory neurotransmitters .
Pharmacokinetics
It is known that the compound has a molecular weight of 17021 g/mol , and it has a XLogP3 of 1.7, indicating its lipophilicity
Result of Action
The primary result of the action of 3-Isobutylglutaric anhydride is the synthesis of (S)-Pregabalin . (S)-Pregabalin has a dose-dependent protective effect on seizures and is a CNS-active compound . It has analgesic, anticonvulsant, and anxiolytic activity .
安全和危害
3-Isobutylglutaric anhydride can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
生化分析
Biochemical Properties
It is known to be an impurity of Pregabalin, a ligand for the alpha-2-delta subunit of voltage-gated calcium channels that exhibits anticonvulsant and analgesic activity
Cellular Effects
Given its role as an impurity in Pregabalin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Isobutylglutaric anhydride typically involves the use of cyanoacetamide as a raw material . The synthesis process includes condensation and acetylation reactions . Under the catalysis of organic amines, such as acidamide, an asymmetric ring-opening reaction is performed on 3-Isobutylglutaric anhydride and methanol in an organic solvent . This method is reasonable in route, easy to operate, and mild in reaction conditions .
Industrial Production Methods
In industrial settings, the production of 3-Isobutylglutaric anhydride involves the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce the intermediate . This method is optimized to avoid the use of expensive and environmentally harmful reagents and solvents . The process is designed to be straightforward and applicable, with a focus on achieving higher yields and minimizing waste .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Hydrolysis: This reaction proceeds in acidic or basic conditions to form 3-isobutylglutaric acid.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or ammonia.
Major Products Formed
Hydrolysis: 3-Isobutylglutaric acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted derivatives of 3-Isobutylglutaric anhydride.
相似化合物的比较
3-Isobutylglutaric anhydride can be compared with other similar compounds such as 3-isobutylglutaric acid and 3-isobutylglutarimide .
3-Isobutylglutaric Acid: This compound is formed through the hydrolysis of 3-Isobutylglutaric anhydride and is used as an intermediate in the synthesis of pregabalin.
3-Isobutylglutarimide: This compound is another intermediate in the synthesis of pregabalin and is formed through the reaction of 3-Isobutylglutaric anhydride with ammonia.
The uniqueness of 3-Isobutylglutaric anhydride lies in its anhydride functional group, which makes it highly reactive and suitable for various synthetic applications .
属性
IUPAC Name |
4-(2-methylpropyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(2)3-7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSGYCWYKZCYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467187 | |
| Record name | 3-Isobutylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185815-59-2 | |
| Record name | Dihydro-4-(2-methylpropyl)-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185815-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isobutylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route described for 3-Isobutylglutaric anhydride in the production of (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid?
A1: The research paper highlights a novel three-step synthesis of (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid, utilizing 3-Isobutylglutaric anhydride as a key intermediate. [] The synthesis begins with the formation of 3-isobutylglutaric acid from cyanoacetamide and isovaleric aldehyde. This acid is subsequently converted to 3-Isobutylglutaric anhydride through a reaction with acetic anhydride. Finally, reacting the anhydride with ammonia yields the target compound, (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid. The importance of this synthetic route lies in its simplicity, the ready availability of starting materials, and the high yield achieved at each step, exceeding 80%, culminating in a cost-effective approach to produce the target compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
